2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid typically involves the reaction of 1,2-benzothiazol-3-amine with chloroacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the reaction and the product is isolated through crystallization or other purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or activator. Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, the compound may act as an activator, enhancing the activity of certain enzymes or receptors. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid can be compared with other similar compounds, such as:
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate: This compound has a similar benzothiazole structure but with different substituents, leading to distinct chemical and biological properties.
4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiazole core but have different functional groups, resulting in varied pharmacological activities.
The uniqueness of this compound lies in its specific structure and the presence of the acetic acid moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5S/c12-8(13)5-16-10-9-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWWINDGLZRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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